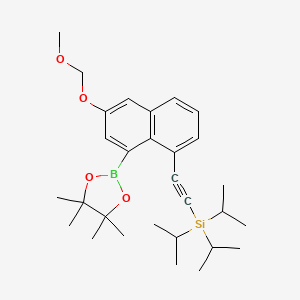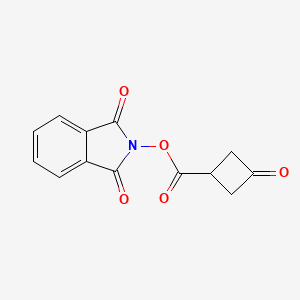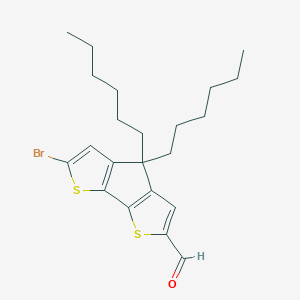
14-Oxohexadecanoic acid
Descripción general
Descripción
14-Oxohexadecanoic acid is a useful research compound. Its molecular formula is C16H30O3 and its molecular weight is 270.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality 14-Oxohexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-Oxohexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Selective Very Late Antigen-4 Antagonist : A study by Muro et al. (2009) highlights that 14-Oxohexadecanoic acid is an orally active, selective very late antigen-4 antagonist with improved bioavailability and efficacy in asthma models (Muro et al., 2009).
Stereoselective Alkylation Reactions : Bennett et al. (2012) describe the use of 14-Oxohexadecanoic acid in stereoselective alkylation reactions to form completely stereoselective compounds (Bennett et al., 2012).
Radiocarbon Dating Reference Material : Mann (1983) mentions its use as an International Reference Material for radiocarbon dating laboratories (Mann, 1983).
Tracer for Fatty Acid Imaging : Savisto et al. (2018) discuss the use of a related compound, 14-(R,S)-[18 F]fluoro-6-thia-heptadecanoic acid, as a tracer for fatty acid imaging by positron emission tomography (Savisto et al., 2018).
Study of Heterotrophic Microorganisms : Hobbie and Crawford (1969) utilized 14C-labeled organic compounds, such as 14-Oxohexadecanoic acid, to study heterotrophic microorganisms in natural waters (Hobbie & Crawford, 1969).
Medical Applications : Gupta et al. (1983) identified the presence of 14-Oxohexadecanoic acid in Cryptocoryne spiralis rhizomes, suggesting potential medical applications (Gupta et al., 1983).
Cytochrome P450BM-3 Oxidation : Davis et al. (1996) explored how cytochrome P450BM-3 oxidizes omega-oxo fatty acids like 14-Oxohexadecanoic acid (Davis et al., 1996).
Metabolism Studies in Mice : Darnerud and Brandt (1982) reported on the metabolism of a 14C-labeled chlorinated alkane in mice, which is relevant for understanding the metabolic pathways involving compounds like 14-Oxohexadecanoic acid (Darnerud & Brandt, 1982).
Propiedades
IUPAC Name |
14-oxohexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19/h2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZAWQZJKFJMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Oxohexadecanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(R)-(3',4'-Dihydro-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B8212309.png)
![5-Bromo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B8212323.png)

![N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine](/img/structure/B8212333.png)

![2-(10,10-dimethyl-10H-spiro[anthracene-9,9'-fluoren]-2'-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8212346.png)
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-3-yl)-1,3,5-triazine](/img/structure/B8212350.png)



